

A Comparative Spectroscopic Guide to 2-Amino-5-chlorobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzaldehyde

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This guide provides a detailed spectroscopic characterization of **2-Amino-5-chlorobenzaldehyde**, a key intermediate in pharmaceutical synthesis. A comparative analysis with structurally related compounds—2-aminobenzaldehyde, 4-aminobenzaldehyde, and 2-chlorobenzaldehyde—is presented to offer a comprehensive understanding of its spectral properties. The information herein is supported by experimental data from various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Amino-5-chlorobenzaldehyde** and its structural analogs. This allows for a direct comparison of the influence of substituent position and type on the spectral characteristics.

Table 1: ^1H NMR Spectral Data (Chemical Shifts in ppm)

Compound	Aldehyde H (-CHO)	Aromatic H	Amino H (-NH ₂)
2-Amino-5-chlorobenzaldehyde	9.78 (s)	7.45 (d), 7.24 (m), 6.62 (d)	6.13 (br s)
2-Aminobenzaldehyde	9.85 (s)	7.46 (dd), 7.29 (m), 6.73 (m), 6.63 (d)	6.12 (s)
4-Aminobenzaldehyde	8.46 (s)	7.54 (d), 6.66 (d)	5.77 (s)
2-Chlorobenzaldehyde	10.4 (s)	7.9 (d), 7.6 (t), 7.5 (t), 7.4 (d)	-

Solvent: CDCl₃ for **2-Amino-5-chlorobenzaldehyde** and 2-Aminobenzaldehyde; DMSO-d₆ for 4-Aminobenzaldehyde. Data for 2-Chlorobenzaldehyde is typical and may vary with solvent.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compound	Aldehyde C (C=O)	Aromatic C
2-Amino-5-chlorobenzaldehyde[1]	192.9	148.4, 135.3, 134.3, 120.8, 119.3, 117.7[1]
2-Aminobenzaldehyde	~194	~151, 136, 135, 118, 116, 115
4-Aminobenzaldehyde[2]	160.25	152.10, 130.20, 121.99, 113.97[2]
2-Chlorobenzaldehyde	~189	~137, 134, 131, 130, 129, 127

Solvent: CDCl₃ for **2-Amino-5-chlorobenzaldehyde**; DMSO-d₆ for 4-Aminobenzaldehyde. Data for 2-Aminobenzaldehyde and 2-Chlorobenzaldehyde are typical and may vary with solvent.

Table 3: FTIR Spectral Data (Key Vibrational Frequencies in cm⁻¹)

Functional Group	2-Amino-5-chlorobenzaldehyde (Expected)	2-Aminobenzaldehyde	4-Aminobenzaldehyde	2-Chlorobenzaldehyde
N-H Stretch (Amino)	3400-3200	Yes	Yes	No
C-H Stretch (Aromatic)	3100-3000	3050	Yes	Yes
C=O Stretch (Aldehyde)	~1680	~1670	~1680	~1700
C=C Stretch (Aromatic)	1600-1450	1600	1600	1600-1450
C-Cl Stretch	~780	No	No	~750

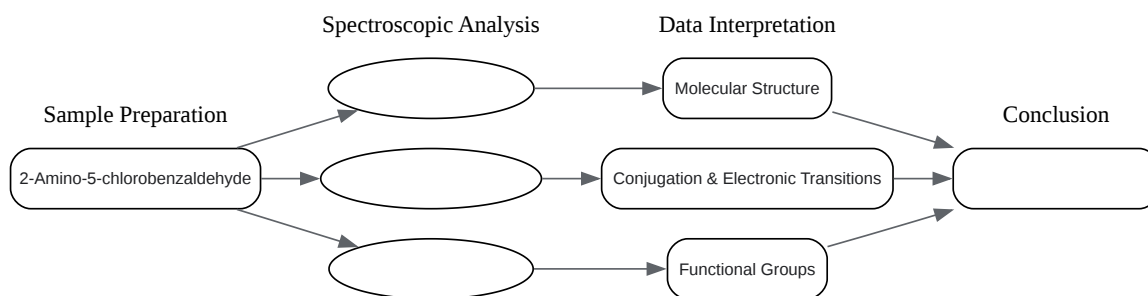
Note: The data for **2-Amino-5-chlorobenzaldehyde** is predicted based on its structure and comparison with analogs. The presence of both amino and chloro substituents influences the precise peak positions.

Table 4: UV-Vis Spectral Data (λ_{max} in nm)

Compound	λ_{max} (nm)	Solvent
2-Amino-5-chlorobenzaldehyde	Data not available	-
2-Aminobenzaldehyde	Data not available	-
4-Aminobenzaldehyde derivative	472[3]	Methanol/Water[3]
2-Chlorobenzaldehyde	246, 252, 292, 300[4]	Hexane[4]

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like **2-Amino-5-chlorobenzaldehyde**.



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Caption: Workflow for the spectroscopic characterization of **2-Amino-5-chlorobenzaldehyde**.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[5]
- Sample Preparation (ATR method):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid **2-Amino-5-chlorobenzaldehyde** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C=O, C-Cl, aromatic C=C and C-H) and compare them with the data for the reference compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To obtain information about the electronic transitions and conjugation within the molecule.
- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **2-Amino-5-chlorobenzaldehyde** of a known concentration in a suitable UV-grade solvent (e.g., ethanol or hexane).
 - From the stock solution, prepare a dilute solution such that the absorbance at λ_{max} is within the linear range of the instrument (typically 0.1-1.0 AU).
 - Fill a quartz cuvette with the solvent to be used as a reference (blank).
 - Fill a matching quartz cuvette with the sample solution.
- Measurement:
 - Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
 - Record the baseline with the solvent-filled cuvette.
 - Scan the sample over a wavelength range of approximately 200-800 nm.

- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ), if the concentration is known.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by probing the magnetic properties of the ^1H and ^{13}C nuclei.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of **2-Amino-5-chlorobenzaldehyde** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a clean NMR tube.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters.
 - Integrate the signals to determine the relative number of protons corresponding to each peak.
 - Analyze the chemical shifts and splitting patterns (multiplicity) to assign the protons to their respective positions in the molecule.
- ^{13}C NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - Analyze the chemical shifts to identify the different carbon environments (aldehyde, aromatic carbons attached to H, N, Cl, and the quaternary carbon).

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